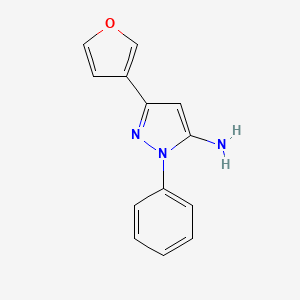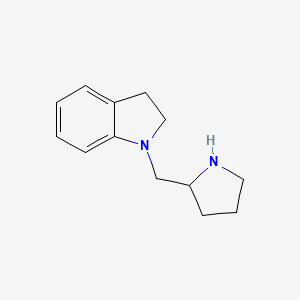
1-(吡咯烷-2-基甲基)-2,3-二氢-1H-吲哚
描述
The compound “1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole” belongs to a class of organic compounds known as N-alkylpyrrolidines . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole” were not found, pyrrolidine derivatives can be synthesized using various strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, using the double reductive amination reaction, a series of polyhydroxylated pyrrolidines were developed .科学研究应用
-
Asymmetric Organocatalysis
- Summary of Application : The compound (S)- (1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide, which is similar to the compound you mentioned, has been synthesized and used in asymmetric organocatalysis .
- Methods of Application : The compound was synthesized in a six-step reaction process starting from l-proline and was spectroscopically and thermally characterized .
- Results or Outcomes : The compound has been shown to be an efficient organocatalyst in asymmetric Michael additions of ketones to trans-β-nitrostyrenes .
-
Drug Discovery
- Summary of Application : Pyrrolidine, a five-membered ring similar to the one in your compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Synthesis of Azoles
- Summary of Application : A similar compound, 1-(pyrrolidin-2-yl)-1H-pyrazoles, has been synthesized by alkylation of azoles with N-Cbz-prolinol mesylate .
- Methods of Application : The synthesis involved alkylation of azoles with N-Cbz-prolinol mesylate or its analogues and subsequent deprotection .
- Results or Outcomes : The paper discusses the convenient preparation of these compounds .
-
Phase-Transfer Catalysis
- Summary of Application : The compound (S)- (1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide, similar to the compound you mentioned, has been used in phase-transfer catalysis .
- Methods of Application : The compound was synthesized in a six-step reaction process starting from l-proline .
- Results or Outcomes : The compound has been shown to be an efficient organocatalyst in asymmetric Michael additions of ketones to trans-β-nitrostyrenes .
-
DPP-4 Inhibitor Synthesis
- Summary of Application : Pyrrolidine derivatives have been used in the synthesis of DPP-4 inhibitors .
- Methods of Application : The synthesis involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
Synthesis of Azoles
- Summary of Application : A similar compound, 1-(pyrrolidin-2-yl)-1H-pyrazoles, has been synthesized by alkylation of azoles .
- Methods of Application : The synthesis involved alkylation of azoles with N-Cbz-prolinol mesylate or its analogues and subsequent deprotection .
- Results or Outcomes : The paper discusses the convenient preparation of these compounds .
-
Asymmetric Organocatalysis
- Summary of Application : The compound (S)- (1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide, similar to the compound you mentioned, has been used in asymmetric organocatalysis .
- Methods of Application : The compound was synthesized in a six-step reaction process starting from l-proline .
- Results or Outcomes : The compound has been shown to be an efficient organocatalyst in asymmetric Michael additions of ketones to trans-β-nitrostyrenes .
-
DPP-4 Inhibitor Synthesis
- Summary of Application : Pyrrolidine derivatives have been used in the synthesis of DPP-4 inhibitors .
- Methods of Application : The synthesis involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
Synthesis of Azoles
- Summary of Application : A similar compound, 1-(pyrrolidin-2-yl)-1H-pyrazoles, has been synthesized by alkylation of azoles .
- Methods of Application : The synthesis involved alkylation of azoles with N-Cbz-prolinol mesylate or its analogues and subsequent deprotection .
- Results or Outcomes : The paper discusses the convenient preparation of these compounds .
属性
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-6-13-11(4-1)7-9-15(13)10-12-5-3-8-14-12/h1-2,4,6,12,14H,3,5,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNNVTYFRVPRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



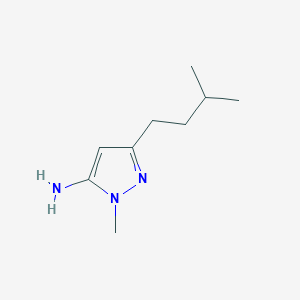
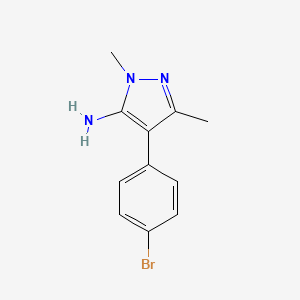
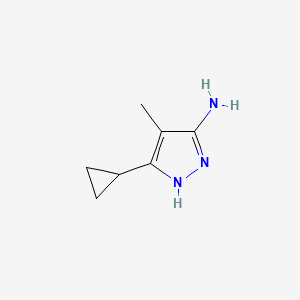
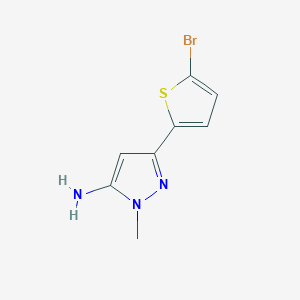
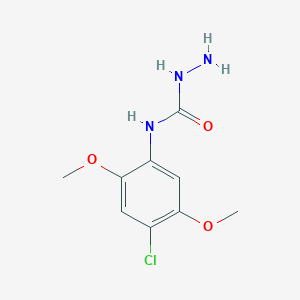
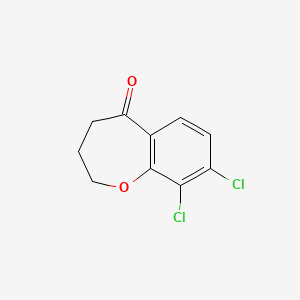
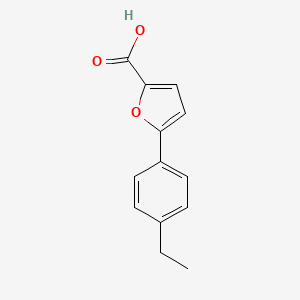
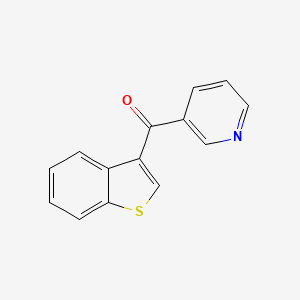
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine](/img/structure/B1523133.png)
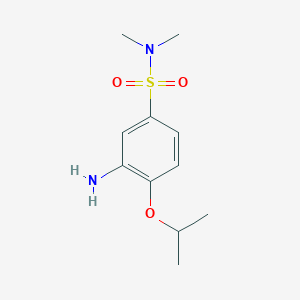
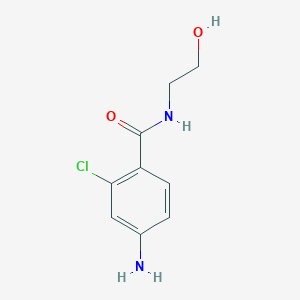
![8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1523139.png)
